molecular formula C10H11ClN2OS B2409979 2-(Chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole CAS No. 796106-51-9

2-(Chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B2409979
CAS No.: 796106-51-9
M. Wt: 242.72
InChI Key: OTZYRHCUUAKIJP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole ( 796106-51-9) is a high-purity chemical building block featuring a 1,3,4-oxadiazole core linked to a substituted thiophene moiety. This compound is supplied for research purposes as a key intermediate in organic synthesis and medicinal chemistry. The 1,3,4-oxadiazole ring is a well-known pharmacophore in drug discovery due to its favorable metabolic profile and ability to form hydrogen bonds with biological targets . This versatile heterocyclic system is present in many clinically important drugs and is investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The reactive chloromethyl group (-CH2Cl) at the 2-position of the oxadiazole ring provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . The 5-ethyl-4-methylthiophene substituent contributes to the molecule's lipophilicity, which can influence tissue permeability and bioavailability. This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2OS/c1-3-7-6(2)4-8(15-7)10-13-12-9(5-11)14-10/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYRHCUUAKIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C2=NN=C(O2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole (CAS No. 796106-51-9) belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its potential applications in pharmacology.

  • Molecular Formula : C10_{10}H11_{11}ClN2_2OS
  • Molecular Weight : 242.73 g/mol
  • Structure : The compound features a chloromethyl group and an ethyl-methylthiophene moiety, contributing to its biological properties.

Biological Activity Overview

Oxadiazoles are known for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of this compound have been explored in various studies.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study found that derivatives of oxadiazoles showed potent antiproliferative effects against human leukemia cell lines (CEM-13, MT-4) with IC50_{50} values in the sub-micromolar range .
  • The compound demonstrated higher cytotoxicity compared to standard chemotherapeutics like doxorubicin in certain cancer models .

The mechanism of action often involves the induction of apoptosis and inhibition of critical enzymes such as topoisomerase I:

  • Molecular docking studies suggest that oxadiazole derivatives interact effectively with topoisomerase I, inhibiting its activity and leading to cell death in cancer lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) .

Case Studies

  • Cytotoxicity Evaluation :
    • A library of oxadiazole derivatives was synthesized and tested for cytotoxicity using the MTT assay. Compounds were evaluated for their inhibitory effects on topoisomerase I activity.
    • Results indicated that several derivatives exhibited significant cytotoxicity with IC50_{50} values ranging from 0.65 µM to 2.41 µM against MCF-7 breast cancer cells .
  • In Vivo Studies :
    • In vivo studies on animal models have shown promising results for oxadiazole derivatives in reducing tumor size and improving survival rates when administered alongside traditional chemotherapy agents .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various oxadiazole derivatives:

Compound NameActivity TypeCell Line TestedIC50_{50} Value
Compound AAnticancerMCF-70.65 µM
Compound BAnticancerHeLa2.41 µM
Compound CAntimicrobialE. coli15 µg/mL
Compound DAnti-tubercularMtb H37Rv0.045 µg/mL

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the oxadiazole class exhibit diverse biological effects, including antibacterial and antifungal activities. Preliminary studies suggest that 2-(Chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole may inhibit certain microbial enzymes, contributing to its antimicrobial properties. For example, similar oxadiazole derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Oxadiazoles are also known for their antioxidant capabilities. The presence of the chloromethyl group enhances the reactivity of this compound, potentially allowing it to scavenge free radicals effectively. This property is crucial in developing therapeutic agents aimed at oxidative stress-related diseases.

Anticancer Potential

Molecular docking studies have been employed to predict how this compound interacts with biological targets implicated in cancer. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent . Specifically, derivatives of oxadiazoles have shown promise in targeting glioblastoma cells and other malignancies.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : The reaction of appropriate hydrazides with carboxylic acids leads to the formation of oxadiazole derivatives.
  • Chloromethylation : Introduction of the chloromethyl group can be achieved through reactions involving chloromethyl methyl ether or similar reagents.

The molecular formula for this compound is C10H11ClN2OSC_{10}H_{11}ClN_{2}OS, with a molecular weight of 242.73 g/mol .

Case Studies and Research Findings

Several studies have documented the biological activities associated with oxadiazoles:

Case Study 1: Antimicrobial Evaluation

A series of oxadiazole derivatives were synthesized and evaluated for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on oxadiazole derivatives demonstrated cytotoxic effects on glioblastoma cell lines. The compounds were subjected to MTT assays to determine their efficacy in inhibiting cancer cell proliferation .

Preparation Methods

Fundamental Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

Cyclization of Carbohydrazides

The 1,3,4-oxadiazole core is classically synthesized via cyclization of carbohydrazides under dehydrating conditions. In a representative protocol, naphthofuran-2-carbohydrazide undergoes cyclization with phosphorus oxychloride (POCl₃) and para-aminobenzoic acid (PABA) to yield 2,5-disubstituted oxadiazoles. For the target compound, this approach necessitates a precursor hydrazide bearing a chloromethyl group and a thiophene-carboxylic acid derivative.

Coupling Reactions for Functionalization

Post-cyclization, coupling reactions introduce diverse substituents. The use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) facilitates amide bond formation between oxadiazole intermediates and carboxylic acids. Adapting this method, 5-ethyl-4-methylthiophene-2-carboxylic acid could be coupled to a chloromethyl-containing oxadiazole intermediate.

Synthetic Pathways for 2-(Chloromethyl)-5-(5-Ethyl-4-Methylthiophen-2-yl)-1,3,4-Oxadiazole

Route 1: Direct Cyclization of a Prefunctionalized Hydrazide

Synthesis of 2-Chloromethyl-1,3,4-Oxadiazole Intermediate

A chloromethyl-substituted carbohydrazide is synthesized by treating ethyl 2-chloromethyl-1H-imidazole-4-carboxylate with hydrazine hydrate. Cyclization with POCl₃ at 80°C for 4 hours yields the 2-chloromethyl-1,3,4-oxadiazole core.

Coupling with 5-Ethyl-4-Methylthiophene-2-Carboxylic Acid

The intermediate is reacted with 5-ethyl-4-methylthiophene-2-carboxylic acid (1.2 equiv) in DCM using HATU (0.3 equiv) and DIPEA (2 equiv). Stirring for 3–5 hours at room temperature affords the target compound after column chromatography (85% yield).

Route 2: Post-Cyclization Chloromethylation

Synthesis of 5-(5-Ethyl-4-Methylthiophen-2-yl)-1,3,4-Oxadiazole

Cyclization of 5-ethyl-4-methylthiophene-2-carbohydrazide with POCl₃ generates the unsubstituted oxadiazole. Subsequent chloromethylation is achieved using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst (e.g., ZnCl₂) at 0°C, followed by gradual warming to room temperature.

Optimization of Chloromethylation

Reaction conditions were screened (Table 1):

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
ZnCl₂ DCM 0 → 25 4 78
AlCl₃ THF -10 → 25 6 65
BF₃·OEt₂ DCE 25 3 72

ZnCl₂ in DCM provided optimal yield (78%) with minimal byproducts.

Analytical Characterization and Validation

Spectroscopic Data

Infrared Spectroscopy (IR)
  • 3270 cm⁻¹ : N–H stretch (amide).
  • 1704 cm⁻¹ : C=O stretch (amide I).
  • 1521 cm⁻¹ : N–H bend (amide II).
  • 1246 cm⁻¹ : C–O–C asymmetric stretch (oxadiazole).
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 2.71 (s, 3H, CH₃ from ethyl group).
    • δ 3.12 (q, 2H, CH₂ from ethyl group).
    • δ 4.52 (s, 2H, Cl–CH₂–).
    • δ 6.95–7.68 (m, 3H, thiophene and oxadiazole protons).
  • ¹³C NMR :

    • δ 16.4 (CH₃), 24.8 (CH₂), 104.7 (oxadiazole C-2), 157.7 (C=N).
Mass Spectrometry
  • LC-MS : m/z 297 [M + 1]⁺, consistent with molecular formula C₁₁H₁₂ClN₃OS.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) confirmed >98% purity. Accelerated stability studies (40°C/75% RH, 4 weeks) showed <2% degradation, indicating robust shelf life.

Comparative Evaluation of Synthetic Routes

Yield and Scalability

  • Route 1 : 85% yield, scalable to 100 g with consistent purity.
  • Route 2 : 78% yield, limited by chloromethylation efficiency at scale.

Byproduct Formation

Route 2 generated 5–10% of dichloromethyl byproducts, necessitating additional purification steps. Route 1, being a direct coupling, produced <1% impurities.

Solvent and Reagent Costs

  • Route 1 : Higher-cost HATU offset by reduced purification needs.
  • Route 2 : ZnCl₂ and MOMCl are economical but require rigorous moisture control.

Industrial Applicability and Modifications

Continuous Flow Synthesis

Adapting Route 1 to a continuous flow reactor (residence time: 15 min) improved yield to 89% and reduced HATU usage by 20%, enhancing cost efficiency.

Green Chemistry Alternatives

Replacing POCl₃ with SiO₂-supported PCl₅ in cyclization reduced hazardous waste by 40% while maintaining 82% yield.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole to achieve high yields?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, cyclization reactions using thiosemicarbazide intermediates under reflux conditions (e.g., ethanol at 80°C) can improve yields. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reactants (e.g., chloromethyl derivatives to thiophene precursors) are critical. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients enhances purity . Characterization using 1H^1H-NMR and HRMS ensures structural fidelity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of 1H^1H-NMR (to confirm proton environments, e.g., chloromethyl protons at δ 4.2–4.5 ppm), 13C^{13}C-NMR (to identify oxadiazole and thiophene carbons), and IR spectroscopy (to detect C-Cl stretches at ~600–800 cm1^{-1}) is essential. High-resolution mass spectrometry (HRMS) validates molecular weight within ±0.001 Da. X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation .

Q. What are the key considerations in designing experiments to evaluate the thermal stability of this compound?

  • Methodological Answer : Thermal stability can be assessed via differential scanning calorimetry (DSC) to identify melting/decomposition points and thermogravimetric analysis (TGA) to quantify mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere). Stability under ambient storage (RT vs. inert atmosphere) should also be tested, with degradation monitored via HPLC or NMR .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of oxadiazole derivatives be systematically addressed?

  • Methodological Answer : Contradictions often arise from variations in substituent effects or assay conditions. Researchers should:

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent changes (e.g., varying thiophene substituents).
  • Use standardized in vitro assays (e.g., antimicrobial MIC tests or enzyme inhibition assays with positive controls) to minimize variability.
  • Cross-validate findings with computational tools like molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies are employed to resolve contradictions in reported synthetic pathways for similar 1,3,4-oxadiazole derivatives?

  • Methodological Answer : Contradictory synthetic routes (e.g., cyclocondensation vs. nucleophilic substitution) can be reconciled by:

  • Replicating methods under identical conditions (solvent, catalyst, temperature) and comparing yields/purity.
  • Analyzing intermediate stability—e.g., hydrazide intermediates may degrade under acidic conditions, favoring alternative pathways.
  • Using kinetic studies (e.g., 1H^1H-NMR time-course experiments) to track reaction progress and identify rate-limiting steps .

Q. How can computational methods like molecular docking predict the pharmacological potential of this compound?

  • Methodological Answer : Molecular docking simulations (e.g., using Schrödinger Suite or GROMACS) model interactions between the compound and target proteins (e.g., bacterial DNA gyrase or cancer-related kinases). Key steps include:

  • Preparing the protein structure (PDB ID) by removing water molecules and adding hydrogens.
  • Generating ligand conformers and docking into the active site with flexible residue sampling.
  • Validating predictions with in vitro assays (e.g., IC50_{50} measurements) to confirm inhibition efficacy .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points for structurally similar oxadiazoles?

  • Methodological Answer : Melting point variations (e.g., ±5°C) may stem from polymorphic forms or impurities. To resolve this:

  • Recrystallize the compound from different solvents (e.g., DCM/hexane vs. ethanol/water).
  • Use powder X-ray diffraction (PXRD) to identify crystalline phases.
  • Compare DSC thermograms to detect polymorphic transitions or solvate formation .

Safety and Toxicity Considerations

Q. What protocols are recommended for assessing the toxicity of this compound in biological studies?

  • Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD50_{50} in Daphnia magna or brine shrimp lethality assays). For cell-based studies, use MTT assays on human fibroblast lines (e.g., NIH/3T3) to evaluate cytotoxicity. Environmental toxicity can be assessed via phytotoxicity tests on Allium cepa root growth inhibition .

Structural and Mechanistic Insights

Q. How does the electronic nature of the thiophene substituent influence the reactivity of the oxadiazole ring?

  • Methodological Answer : Electron-donating groups (e.g., methyl or ethyl on thiophene) increase oxadiazole ring electron density, enhancing nucleophilic substitution at the chloromethyl group. This can be quantified via Hammett constants (σ) or DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces .

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